propyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate
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Overview
Description
“Propyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate” is a chemical compound with the molecular formula C22H21ClO6 . It’s a derivative of chromene, a type of chemical compound consisting of a benzene ring fused to a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of this compound includes a chromene ring system, a chlorophenoxy group, and a butanoate ester group . The presence of these functional groups could influence the compound’s reactivity and properties.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the ester group, the chlorophenoxy group, and the chromene ring system .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Some properties that could be predicted for this compound based on its structure include its polarity, solubility, and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
propyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO6/c1-3-11-26-22(25)17(4-2)28-14-9-10-15-19(12-14)27-13-20(21(15)24)29-18-8-6-5-7-16(18)23/h5-10,12-13,17H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXSWPWHWMGATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(CC)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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